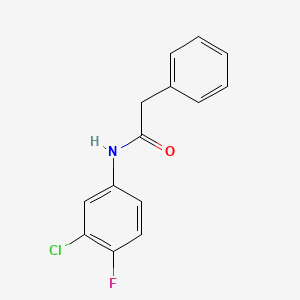
5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as COE-III and belongs to the oxadiazole family of compounds. In
作用机制
The mechanism of action of 5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole varies depending on its application. In medicine, COE-III induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In agriculture, COE-III acts as a pesticide by inhibiting acetylcholinesterase, an enzyme necessary for the proper functioning of the nervous system in insects. In material science, COE-III acts as a building block for the synthesis of organic semiconductors by forming conjugated systems with other molecules.
Biochemical and Physiological Effects:
5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has shown minimal toxicity in various studies. In medicine, COE-III has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. In agriculture, COE-III has been shown to have low toxicity in non-target organisms, making it an environmentally friendly alternative to traditional pesticides. In material science, COE-III has been shown to have good solubility and stability, making it a suitable building block for the synthesis of organic semiconductors.
实验室实验的优点和局限性
The advantages of using 5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments include its high purity, high yield, and low toxicity. However, the limitations of using COE-III in lab experiments include its limited solubility in some solvents and its sensitivity to air and moisture.
未来方向
There are several future directions for the research on 5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. In medicine, further studies are needed to investigate the potential of COE-III as a combination therapy with other anti-cancer agents. In agriculture, further studies are needed to investigate the efficacy of COE-III against other pests and its potential as a biopesticide. In material science, further studies are needed to investigate the potential of COE-III as a building block for the synthesis of organic photovoltaics and organic light-emitting diodes.
Conclusion:
In conclusion, 5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in various fields of scientific research. The synthesis method has been optimized to yield high purity and high yield of the compound. COE-III has shown potential as an anti-cancer agent, pesticide, and building block for the synthesis of organic semiconductors. The mechanism of action varies depending on its application, and COE-III has shown minimal toxicity in various studies. The advantages of using COE-III in lab experiments include its high purity, high yield, and low toxicity, while the limitations include its limited solubility and sensitivity to air and moisture. There are several future directions for the research on COE-III, including investigating its potential as a combination therapy, biopesticide, and building block for the synthesis of organic photovoltaics and organic light-emitting diodes.
合成方法
The synthesis of 5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves the reaction between 2-cyclohexylethylamine and 4-methoxybenzohydrazide in the presence of acetic acid and acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that COE-III inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, this compound has been studied for its potential as a pesticide. COE-III has shown effective control of pests such as aphids, whiteflies, and spider mites. In material science, this compound has been studied for its potential as a building block for the synthesis of organic semiconductors.
属性
IUPAC Name |
5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-20-15-10-8-14(9-11-15)17-18-16(21-19-17)12-7-13-5-3-2-4-6-13/h8-11,13H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZESWPWQMQXZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5836602.png)
![2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5836608.png)
![4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5836613.png)

![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5836621.png)

![3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5836636.png)
![N'-(4-nitrobenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5836646.png)
![2-(2-chlorophenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5836654.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5836670.png)
